N-(4-chlorophenyl)-3-[(4-methylphenyl)methyl]-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide
Description
N-(4-chlorophenyl)-3-[(4-methylphenyl)methyl]-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide is a synthetic spirocyclic compound featuring a 1,3,8-triazaspiro[4.5]decane core. Its structure includes a 4-chlorophenyl carboxamide group at position 8 and a 4-methylbenzyl substituent at position 2. Structural analogs suggest its relevance in modulating serotonin or dopamine receptors.
Properties
IUPAC Name |
N-(4-chlorophenyl)-3-[(4-methylphenyl)methyl]-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN4O3/c1-15-2-4-16(5-3-15)14-27-19(28)22(25-21(27)30)10-12-26(13-11-22)20(29)24-18-8-6-17(23)7-9-18/h2-9H,10-14H2,1H3,(H,24,29)(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEIBJEZAGKNZFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3(CCN(CC3)C(=O)NC4=CC=C(C=C4)Cl)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-3-[(4-methylphenyl)methyl]-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex triazaspiro structure, which is known for its ability to interact with various biological targets. The presence of the 4-chlorophenyl and 4-methylphenyl groups contributes to its lipophilicity and may enhance its bioavailability.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit varying degrees of antibacterial activity. For instance, studies on related compounds have shown strong activity against Salmonella typhi and Bacillus subtilis, suggesting that this compound may also possess antimicrobial properties. In a comparative study of synthesized derivatives, several compounds demonstrated IC50 values in the low micromolar range against various bacterial strains .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. Enzyme inhibition studies revealed that related compounds exhibited strong inhibitory activity against urease, which is crucial for treating conditions like kidney stones and urinary tract infections. The IC50 values reported for potent urease inhibitors ranged from 1.13 to 6.28 µM, indicating significant potential for therapeutic applications .
Cardiovascular Effects
Recent studies have highlighted the potential of triazaspiro compounds in cardiology. Specifically, compounds based on the triazaspiro scaffold have been identified as mitochondrial permeability transition pore (mPTP) inhibitors. These compounds demonstrated beneficial effects in models of myocardial infarction (MI), including reduced apoptosis rates and improved cardiac function during reperfusion therapy . This suggests that this compound could contribute to cardioprotective strategies.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications in the phenyl rings and the triazaspiro core significantly influence biological activity. For example:
- Chlorine Substitution : The presence of a chlorine atom on the phenyl ring enhances antimicrobial potency.
- Methyl Substitution : The addition of methyl groups on adjacent phenyl rings appears to improve enzyme inhibition efficacy.
Case Studies
- Antibacterial Screening : A series of derivatives were tested against multiple bacterial strains. Compounds with similar scaffolds demonstrated moderate to strong antibacterial activity, reinforcing the hypothesis that this compound may share these properties.
- Enzyme Inhibition : A study reported that several synthesized derivatives exhibited strong urease inhibition with IC50 values significantly lower than standard reference drugs. This positions them as promising candidates for further development in treating related disorders .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related analogs, focusing on substituents, molecular properties, and reported research findings.
Table 1: Structural and Functional Comparison of Spirocyclic Triazaspiro[4.5]decane Derivatives
Key Comparative Insights:
Substituent Effects on Bioactivity :
- The 3-(4-methylbenzyl) group in the target compound may confer moderate lipophilicity compared to 3-propyl () or 3-(piperazinylpropyl) (). The latter’s piperazine moiety enhances receptor affinity, as seen in Compound 13’s 5-HT1A activity.
- 8-Carboxamide Variations : The 4-chlorophenyl group in the target compound differs from the 3-trifluoromethylphenyl group in , which improves metabolic resistance but may reduce blood-brain barrier penetration due to increased polarity.
Structural Rigidity and Solubility :
- The 1-oxa-4,8-diazaspiro[4.5]decane core in introduces an oxygen atom, increasing polarity and aqueous solubility compared to the triaza core of the target compound.
- The 2-methoxyphenyl substituent in enhances solubility but may reduce CNS penetration due to hydrogen-bonding capacity.
Pharmacological Potential: Antipsychotic Activity: Compound 13 () and the analog demonstrate stronger receptor-binding profiles than the target compound, likely due to extended alkyl/aryl substituents. Antimicrobial Applications: The sulfonamide derivative in highlights the versatility of spirocyclic scaffolds beyond CNS targets.
Limitations in Current Data:
- Direct pharmacological data for the target compound are absent in the provided evidence; comparisons rely on structural analogs.
- and describe unrelated spiro compounds (e.g., oxazepine derivatives), limiting their relevance to this analysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
